
Pde4-IN-13
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pde4-IN-13 is a compound that belongs to the class of phosphodiesterase 4 inhibitors. Phosphodiesterase 4 inhibitors are known for their role in modulating intracellular levels of cyclic adenosine monophosphate, a secondary messenger involved in various cellular processes. These inhibitors have been explored for their therapeutic potential in treating inflammatory and neurological diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pde4-IN-13 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic routes often require precise control of reaction conditions such as temperature, pH, and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .
化学反应分析
Types of Reactions
Pde4-IN-13 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
科学研究应用
Pde4-IN-13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the modulation of cyclic adenosine monophosphate levels and their effects on various chemical processes.
Biology: Investigated for its role in cellular signaling pathways and its potential to modulate immune responses.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases, neurological disorders, and other conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
作用机制
Pde4-IN-13 exerts its effects by inhibiting the activity of phosphodiesterase 4, an enzyme responsible for the degradation of cyclic adenosine monophosphate. By inhibiting this enzyme, this compound increases the intracellular levels of cyclic adenosine monophosphate, leading to the modulation of various signaling pathways. This can result in anti-inflammatory and neuroprotective effects .
相似化合物的比较
Similar Compounds
Some similar compounds include:
Roflumilast: Used in the treatment of chronic obstructive pulmonary disease.
Apremilast: Used for psoriatic arthritis and other inflammatory conditions.
Crisaborole: Used for atopic dermatitis.
Uniqueness
Pde4-IN-13 is unique in its specific binding affinity and selectivity for certain phosphodiesterase 4 subtypes, which may result in a different therapeutic profile and reduced side effects compared to other phosphodiesterase 4 inhibitors .
属性
分子式 |
C20H20O5 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC 名称 |
(E)-3-[3-(cyclopropylmethoxy)-4-methoxyphenyl]-1-(3,4-dihydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C20H20O5/c1-24-19-9-5-13(10-20(19)25-12-14-2-3-14)4-7-16(21)15-6-8-17(22)18(23)11-15/h4-11,14,22-23H,2-3,12H2,1H3/b7-4+ |
InChI 键 |
PTXMBXCIUWUYFD-QPJJXVBHSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)O)O)OCC3CC3 |
规范 SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)O)O)OCC3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide](/img/structure/B12374231.png)
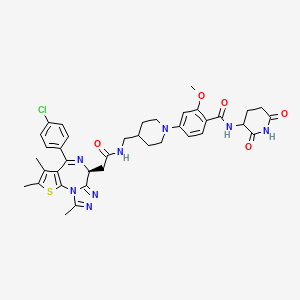
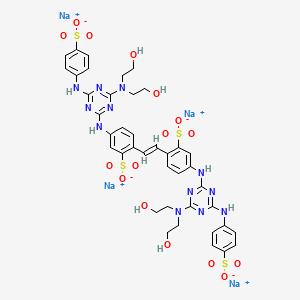
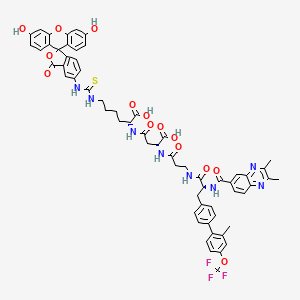

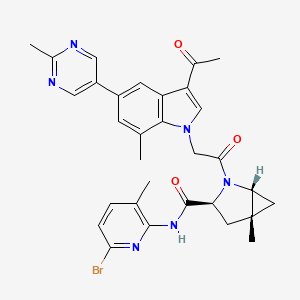

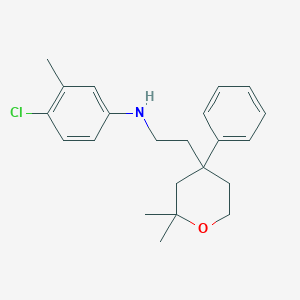
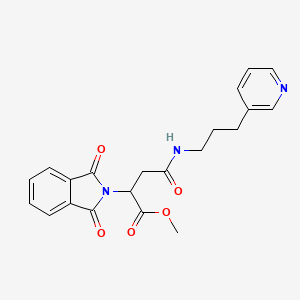
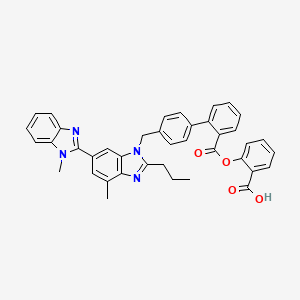
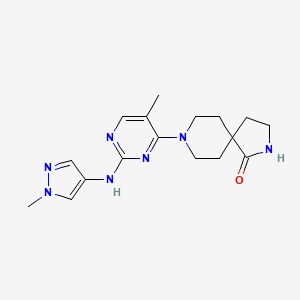
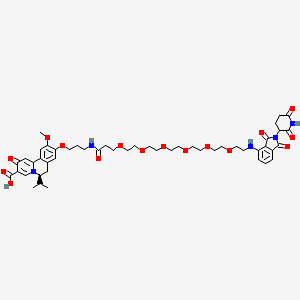
![(10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-(hydroxymethyl)-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B12374288.png)
